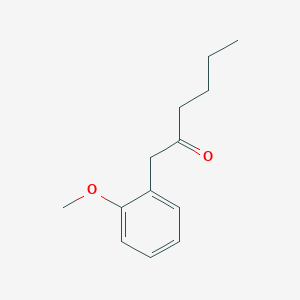

1-(2-Methoxyphenyl)hexan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)hexan-2-one |

InChI |

InChI=1S/C13H18O2/c1-3-4-8-12(14)10-11-7-5-6-9-13(11)15-2/h5-7,9H,3-4,8,10H2,1-2H3 |

InChI Key |

RRJCWWCMFSEGAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methoxyphenyl Hexan 2 One

Classical Organic Synthesis Approaches

Traditional methods for constructing α-aryl ketones rely on well-established, stoichiometric reactions that have been the bedrock of organic synthesis for decades.

The core structure of 1-(2-Methoxyphenyl)hexan-2-one consists of a hexan-2-one chain attached at the C1 position to a 2-methoxyphenyl group. The aryl ether (methoxyphenyl) component is generally stable and is typically incorporated by using a starting material that already contains this feature, such as a 2-methoxy-substituted benzene (B151609) derivative.

The primary strategic challenge lies in forming the C-C bond between the benzene ring and the ketone's α-carbon or in constructing the carbonyl group itself. One of the most traditional methods for forming aryl ketones is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgstudymind.co.uk However, for a target like this compound, direct acylation of anisole (B1667542) with hexanoyl chloride would likely yield the para-substituted product as the major isomer due to steric hindrance and electronic effects of the methoxy (B1213986) group. Furthermore, Friedel-Crafts alkylations are prone to carbocation rearrangements, a complication that acylation largely avoids. masterorganicchemistry.com

A more regioselective classical approach involves Grignard reagents. libretexts.org These organomagnesium compounds are powerful nucleophiles capable of forming C-C bonds by attacking carbonyl groups. masterorganicchemistry.com

Carbonyl addition reactions are central to classical synthesis. A plausible route to this compound using this approach would involve a Grignard reagent. For instance, 2-methoxybenzylmagnesium bromide could be reacted with valeraldehyde (B50692) (pentanal). This addition reaction would form a secondary alcohol, which could then be oxidized to the target ketone using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

An alternative carbonyl addition strategy involves the reaction of organometallic reagents with nitriles. For example, adding a butyl Grignard or organolithium reagent to 2-methoxyphenylacetonitrile (B128560) would produce an imine intermediate, which upon acidic hydrolysis, would yield the desired ketone.

The Wittig reaction is another cornerstone of carbonyl chemistry, primarily used to convert ketones and aldehydes into alkenes using phosphorus ylides. wikipedia.orglibretexts.orgbyjus.com While not directly forming a ketone, the underlying principle of nucleophilic attack on a carbonyl is shared with Grignard-type reactions. jove.comlumenlearning.com

| Classical Method | Key Reagents | Bond Formation | Potential Issues |

| Friedel-Crafts Acylation | Anisole, Hexanoyl Chloride, AlCl₃ | Aryl C–Acyl C | Poor regioselectivity (para-product favored) |

| Grignard Addition & Oxidation | 2-Methoxybenzylmagnesium bromide, Pentanal; then PCC | α-Carbonyl C–Carbonyl C | Requires two steps (addition then oxidation) |

| Organometallic Addition to Nitrile | 2-Methoxyphenylacetonitrile, Butylmagnesium bromide | Carbonyl C–Alkyl C | Requires hydrolysis of imine intermediate |

Modern Catalytic Synthesis Strategies

Modern synthetic chemistry has increasingly moved towards catalytic methods, which offer greater efficiency, selectivity, and sustainability compared to classical stoichiometric approaches.

Transition metal catalysis has revolutionized the formation of C-C bonds. mdpi.com The synthesis of α-aryl ketones is a prominent application of this technology, particularly through palladium-catalyzed cross-coupling reactions. organic-chemistry.org A common strategy is the α-arylation of a ketone enolate. In a hypothetical synthesis of the target molecule, the enolate of hexan-2-one could be coupled with 2-bromoanisole (B166433) or 2-iodoanisole (B129775) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine like BrettPhos), and a base. organic-chemistry.org

More advanced strategies involve the direct C-H functionalization, which avoids the need for pre-functionalized starting materials like aryl halides. acs.org Rhodium catalysts, for example, can be used to directly introduce α-acylalkyl groups to an aromatic ring using directing groups to control regioselectivity. acs.orgnih.govelsevierpure.com An amide or other nitrogen-containing group can direct the catalyst to functionalize the C-H bond at the ortho position, after which the directing group can be removed. nih.govelsevierpure.com

| Catalytic System | Reactants | Reaction Type | Key Features |

| Palladium(0)/Biarylphosphine | Hexan-2-one + 2-Bromoanisole | α-Arylation of Ketone | High efficiency, good functional group tolerance. organic-chemistry.org |

| Rhodium(III)/Cp* | Benzamide derivative + Alkenyl Carbonate | Directed C-H Functionalization | High regioselectivity for ortho position, atom economical. acs.orgnih.gov |

| Nickel/Photoredox | Aldehyde + Aryl Bromide | Acyl C-H Functionalization | Uses visible light, mild reaction conditions. organic-chemistry.org |

| Copper(I)/Dioxide | Silyl (B83357) Enol Ether of Hexan-2-one + Aryl Iodide | Arylation of Enol Ethers | Complements palladium-based methods. acs.org |

Organocatalysis, which uses small organic molecules as catalysts, represents another frontier in modern synthesis. While transition metals dominate the α-arylation of ketones, organocatalytic methods are emerging. These approaches often rely on the formation of reactive enamine or enolate intermediates from the ketone, which can then react with a suitable arylating agent. An asymmetric retro-Claisen reaction catalyzed by a chiral metal-ligand complex has been shown to produce functionalized α-arylated ketones, demonstrating a related principle of generating enolates for arylation. researchgate.net

Asymmetric Synthesis and Enantioselective Approaches

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The development of asymmetric methods to selectively synthesize one enantiomer is crucial, especially for pharmaceutical applications. st-andrews.ac.uk

Several catalytic strategies have been developed for the enantioselective synthesis of α-aryl ketones. nih.govchemrxiv.orgresearchgate.net One innovative method involves a cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols, which provides access to enantioenriched α-aryl ketones. st-andrews.ac.uknih.govresearchgate.net This reaction proceeds through a chiral cobalt-salen catalyst that generates an electrophilic intermediate, leading to a 1,2-aryl migration with high enantiocontrol. st-andrews.ac.ukchemrxiv.org

Other successful approaches include the copper(I)-catalyzed asymmetric arylation of silyl enol ethers using chiral bis(phosphine) dioxide ligands, which can achieve high enantiomeric excess (up to 95% ee). acs.org Palladium-catalyzed asymmetric α-arylation of ketones using chiral ligands such as SEGPHOS derivatives has also proven effective for producing highly enantioenriched products. acs.org These methods are critical for accessing single-enantiomer α-aryl ketones, although they often require careful optimization of catalysts, ligands, and reaction conditions. unc.edunih.gov

| Asymmetric Method | Catalyst/Ligand System | Substrate Type | Reported Enantioselectivity (for model systems) |

| Cobalt-Catalyzed Rearrangement | Chiral Cobalt-Salen Complex | α,α-Diarylallylic Alcohols | Excellent (e.g., 99:1 er). st-andrews.ac.uk |

| Copper-Catalyzed Arylation | Copper(I) / Chiral Bis(phosphine) Dioxide | Silyl Enol Ethers | Up to 95% ee. acs.org |

| Palladium-Catalyzed α-Arylation | Palladium / SEGPHOS Derivative | Ketone Enolates | High enantioselectivity. acs.org |

| Rhodium-Catalyzed 1,4-Addition | Rhodium / Chiral Diene Ligand | α,β-Unsaturated Ketones | High yields and enantioselectivities. nih.gov |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgresearchgate.net

For the synthesis of this compound, a chiral auxiliary such as an Evans oxazolidinone could be acylated with a precursor acid. researchgate.netresearchgate.net Deprotonation of this N-acylated auxiliary would form a specific enolate, which could then undergo a diastereoselective alkylation reaction. Subsequent cleavage of the auxiliary would yield the desired chiral ketone. Oxazolidinones are particularly effective as they provide a rigid conformational scaffold that biases the approach of the electrophile to one face of the enolate. researchgate.net Similarly, auxiliaries derived from pseudoephedrine or pseudoephenamine can be used to form chiral amides, which are then alkylated with high diastereoselectivity. wikipedia.orgnih.gov

Table 1: Representative Data for Chiral Auxiliary-Mediated Aldol (B89426) Reaction

| Auxiliary | Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (S)-4-methyl-oxazolidin-2-one | Tetradecanal | >90:10 | 81 |

| Camphor-derived auxiliary | Benzaldehyde | 95:5 | 85 |

| Pseudoephedrine amide | Isobutyraldehyde | >99:1 | 92 |

Note: The data in this table are representative examples of the chiral auxiliary methodology and are not specific to the synthesis of this compound.

Asymmetric Hydrogenation and Reduction Methodologies

Asymmetric hydrogenation and reduction of a prochiral ketone are among the most efficient methods for producing chiral alcohols, which can be precursors to or derived from this compound. ub.edu This involves the reduction of the ketone's carbonyl group to a hydroxyl group, creating a new stereocenter. The success of this method relies on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand. ub.edu

Iridium-based catalysts with P,N-ligands, such as those in the Ir-MaxPHOX family, have demonstrated high efficiency in the hydrogenation of a wide range of olefins and could be adapted for ketones. ub.edu Rhodium catalysts bearing electron-donating phosphine ligands are also highly effective for the asymmetric hydrogenation of unprotected amino ketones to produce chiral amino alcohols. nih.gov These catalytic systems are highly valued for their high atom economy and the ability to produce products with excellent enantiomeric excess (ee). ub.edu

Table 2: Example of Asymmetric Hydrogenation of a Ketone

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Configuration |

| 1-phenylpropan-1-one | Rh/(R,R)-TsDPEN | 98% | R |

| 2,2-dimethyl-1-phenylpropan-1-one | Ir-MaxPHOX | 99% | S |

| Acetophenone | BINAL-H | 95% | R |

Note: The data in this table are representative examples of asymmetric hydrogenation and are not specific to this compound.

Stereoselective Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound can be achieved through stereoselective carbon-carbon bond forming reactions. These methods create one or more of the key bonds in the molecule's backbone while controlling the stereochemistry. researchgate.net Recent advances in photoredox catalysis have enabled the generation of reactive intermediates under mild conditions to facilitate such bond formations with high regioselectivity. purdue.edu

One potential approach involves the reaction of an organozinc reagent with an α-chloro sulfide (B99878) possessing a chiral center, where the stereoselectivity is induced by a substituent on the substrate. researchgate.net Another strategy is the highly stereoselective Reformatsky reaction, which uses 1-(alkoxycarbonyl)cyclopropylzinc bromides to react with carbonyl compounds, yielding products with high diastereoselectivity. researchgate.net These methods are central to modern organic synthesis for assembling complex molecular architectures from simpler precursors. purdue.edu

Table 3: Example of Stereoselective C-C Bond Formation

| Reaction Type | Reagents | Stereoselectivity (trans:cis) | Yield (%) |

| Reformatsky Reaction | 1-(Methoxycarbonyl)cyclopropylzinc Bromide, Aldehyde | 96:4 | 88 |

| Pd-Catalyzed Arylation | Aryl Iodide, Cyclopropylzinc Bromide, Pd(OAc)2 | >99:1 | 75 |

Note: The data in this table are representative examples of stereoselective C-C bond formation and are not specific to the synthesis of this compound.

Enzymatic and Biocatalytic Synthesis

Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with exceptional selectivity and under mild reaction conditions. nih.govrjraap.com For the synthesis of chiral alcohols derived from this compound, ketoreductases (KREDs) are highly effective. These enzymes reduce ketones to their corresponding secondary alcohols with very high enantioselectivity. researchgate.net

Another enzymatic approach involves alcohol oxidases, which can perform the reverse reaction—the oxidation of an alcohol to a ketone or aldehyde. beilstein-journals.org For example, a novel aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) has been used for the biocatalytic preparation of aldehydes from alcohols. beilstein-journals.org The use of enzymes in organic synthesis is a cornerstone of green chemistry, often leading to cleaner processes and higher purity products. nih.govrjraap.com

Table 4: Representative Data for Biocatalytic Ketone Reduction

| Enzyme Type | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Ketoreductase (KRED) | 2-Pentanone | (S)-2-Pentanol | >99% |

| Lipase (for resolution) | rac-1-Phenylethanol | (R)-1-Phenylethanol | >99% |

| Alcohol Dehydrogenase | Acetophenone | (S)-1-Phenylethanol | >99.5% |

Note: The data in this table are representative examples of biocatalytic methods and are not specific to this compound.

Absolute Asymmetric Synthesis through Chiral Amplification

Absolute asymmetric synthesis refers to the formation of a chiral substance from achiral precursors without the use of any chiral chemical agent. nih.gov This field is closely linked to the concept of chiral amplification, where a small initial imbalance in enantiomers can be significantly magnified to produce a product with high enantiomeric excess. researchgate.nettue.nl

While not a standard preparative method for a specific target like this compound, research in this area is fundamental to understanding the origins of homochirality in nature. researchgate.nettue.nl Methodologies may involve physical means, such as the use of circularly polarized light, to induce a small initial chirality, which is then amplified through autocatalytic reactions or polymerization processes. nih.gov The phenomenon of chiral amplification is critical in systems where a small initial chiral bias can dictate the stereochemical outcome of the entire system. tue.nl

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green and sustainable chemistry are increasingly integrated into synthetic planning to minimize environmental impact and enhance safety. rjpn.orggreenpolicyplatform.org The synthesis of this compound can be designed to align with these principles.

The twelve principles of green chemistry provide a framework for this approach:

Prevention : It is better to prevent waste than to treat it after it has been created. rjpn.orgopcw.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. opcw.org Catalytic reactions like asymmetric hydrogenation are excellent examples of high atom economy. ub.edu

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity. rjpn.org

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity. mdpi.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. opcw.org The use of eco-friendly solvents like 1,2-propylene carbonate is a step in this direction. ub.edu

Design for Energy Efficiency : Energy requirements should be minimized. msu.edu Biocatalytic reactions, which often run at ambient temperature and pressure, are highly energy-efficient. nih.gov

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. msu.edu

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be avoided. opcw.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. msu.edu This is exemplified by the use of biocatalysts and transition-metal catalysts. ub.eduresearchgate.net

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. opcw.org

Real-time Analysis for Pollution Prevention : Analytical methodologies should be developed for real-time monitoring to prevent the formation of hazardous substances. msu.edu

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. rjpn.org

By selecting catalytic and biocatalytic routes, minimizing the use of hazardous solvents, and designing energy-efficient processes, the synthesis of this compound can be made significantly more sustainable.

Chemical Reactivity and Transformation Pathways of 1 2 Methoxyphenyl Hexan 2 One

Reactions Involving the Ketone Functionality

The ketone group is the most reactive site in the molecule, susceptible to a variety of transformations, including reduction, oxidation, and carbon-carbon bond cleavage. nsf.govfiveable.me

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(2-methoxyphenyl)hexan-2-ol. This is a common transformation in organic synthesis, achievable with various reducing agents. fiveable.me Catalytic hydrogenation is one such method. fiveable.me

Oxidation (Baeyer-Villiger Oxidation): While ketones are generally resistant to oxidation without cleaving carbon-carbon bonds, they can be converted to esters using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.org This reaction, known as the Baeyer-Villiger oxidation, would transform 1-(2-methoxyphenyl)hexan-2-one into either butyl 2-methoxyphenylacetate or 2-methoxyphenyl pentanoate, depending on the migratory aptitude of the adjacent groups. libretexts.org

Deacylation and Homologation: The carbon-carbon bond adjacent to the carbonyl group can be cleaved under certain catalytic conditions. Transition metal-catalyzed reactions can remove the acyl group, leading to deacylative transformations. nsf.gov Conversely, multi-carbon homologation reactions can convert aryl ketones into long-chain ketones and aldehydes by cleaving the Ar−C(O) bond and subsequently coupling it with other molecules like alkenols. nih.gov

| Reaction Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Secondary Alcohol | fiveable.me |

| Baeyer-Villiger Oxidation | Peroxycarboxylic Acid (e.g., mCPBA) | Ester | libretexts.org |

| Deacylation | Iridium/phosphine (B1218219) catalyst, hydrazine (B178648), 1,3-diene | Deacylated Alkane + Pyrazole | nsf.gov |

| Homologation | Transition metal catalyst, Alkenol | Long-chain Ketone or Aldehyde | nih.gov |

Transformations of the Methoxyphenyl Moiety

The 2-methoxyphenyl group consists of a benzene (B151609) ring activated by a methoxy (B1213986) substituent. This moiety can undergo reactions typical of electron-rich aromatic systems.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. Due to the substitution pattern of this compound, further substitution would likely occur at positions 4 and 6 on the phenyl ring. Reactions like nitration, halogenation, or Friedel-Crafts acylation would introduce functional groups at these positions. fiveable.methieme-connect.de The relatively large size of the existing side chain might favor substitution at the less sterically hindered para position (position 4). thieme-connect.de

Demethylation: The methyl ether can be cleaved to reveal a phenol (B47542) group, converting the methoxyphenyl moiety into a hydroxyphenyl group. This transformation can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids. Biocatalytic methods, for instance using enzymes like laccases, have also been employed for the removal of methoxyphenyl protecting groups in other contexts. andersonsprocesssolutions.com

| Reaction Type | Reagent/Condition | Product Feature | Reference |

|---|---|---|---|

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Substituted Aromatic Ring | fiveable.methieme-connect.de |

| Ether Cleavage (Demethylation) | Strong Acid (e.g., HBr) or Biocatalyst (e.g., Laccase) | Phenolic Group (Hydroxyphenyl) | andersonsprocesssolutions.com |

Reactions of the Hexyl Chain

The hexyl chain is the least reactive part of the molecule, but it can undergo specific transformations, particularly those involving the terminal methyl group.

Willgerodt–Kindler Reaction: A notable reaction for aryl alkyl ketones with longer alkyl chains is the Willgerodt–Kindler reaction. thieme-connect.de When heated with sulfur and an amine (such as morpholine), the ketone is converted into a terminal thioamide. Subsequent hydrolysis can yield a carboxylic acid. In this case, this compound would be converted to 6-(2-methoxyphenyl)hexanoic acid amide (or the corresponding thioamide), with the functional group migrating to the end of the alkyl chain. thieme-connect.de

Ring-Forming and Ring-Opening Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions to form new ring systems.

Intramolecular Cyclization: Under strongly acidic conditions, an intramolecular Friedel-Crafts-type reaction could occur. The ketone's enol or enolate could act as a nucleophile, attacking the electron-rich methoxyphenyl ring to form a new six-membered ring. Such cyclization reactions are known for related compounds and can lead to the formation of polycyclic structures. amanote.com The specific outcome would depend on the reaction conditions and the directing effects of the methoxy group.

Derivatization Strategies for Structural Modification and Functionalization

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new molecules with different functionalities. jfda-online.com

Analytical Derivatization: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the ketone functionality can be derivatized to improve volatility and thermal stability. jfda-online.comnih.gov Common strategies include:

Silylation: Converting the enol form of the ketone to a trimethylsilyl (B98337) (TMS) ether.

Acylation: Reaction with fluorinated anhydrides to form fluoroacyl derivatives, which enhances detectability. jfda-online.com

Formation of Oximes or Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine derivatives, respectively, to modify the carbonyl group.

Synthetic Derivatization: For synthetic purposes, the ketone can serve as a handle for further modifications. For example, reaction with Grignard reagents can introduce a new alkyl or aryl group at the carbonyl carbon, converting the ketone into a tertiary alcohol. fiveable.me The use of 1-(2-methoxyphenyl)piperazine (B120316) as a derivatizing agent is common for analyzing other compounds like isocyanates, highlighting the utility of related structures in chemical analysis. science.govresearchgate.netresearchgate.net

| Purpose | Strategy | Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| Analytical (GC-MS) | Silylation | BSTFA | Silyl (B83357) Enol Ether | jfda-online.com |

| Analytical (GC-MS) | Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | Fluoroacyl Derivative | jfda-online.com |

| Synthetic | Grignard Reaction | Alkyl/Aryl Magnesium Halide | Tertiary Alcohol | fiveable.me |

Advanced Spectroscopic and Chromatographic Characterization of 1 2 Methoxyphenyl Hexan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

The ¹H NMR spectrum of 1-(2-Methoxyphenyl)hexan-2-one is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2-methoxyphenyl group will appear in the downfield region (typically 6.8-7.3 ppm) due to the deshielding effect of the aromatic ring current. The ortho- and para-protons to the electron-donating methoxy (B1213986) group are expected to be shifted slightly upfield compared to the meta-protons. The methoxy group itself should produce a sharp singlet at approximately 3.8 ppm.

The methylene (B1212753) protons adjacent to the aromatic ring (C1) are deshielded by both the ring and the nearby carbonyl group, and are expected to appear as a singlet around 3.6-3.7 ppm. The protons on the hexan-2-one chain will exhibit characteristic aliphatic signals. The methylene protons adjacent to the carbonyl group (C3) would likely resonate around 2.4-2.6 ppm as a triplet. The subsequent methylene groups (C4 and C5) would appear further upfield as multiplets, and the terminal methyl group (C6) is expected to be the most upfield signal, appearing as a triplet around 0.9 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (4H) | 6.8 - 7.3 | Multiplet | 4H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Methylene (-CH₂-Ar) | 3.6 - 3.7 | Singlet | 2H |

| Methylene (-CH₂-CO) | 2.4 - 2.6 | Triplet | 2H |

| Methylene (-CH₂-CH₂-CO) | 1.5 - 1.7 | Multiplet | 2H |

| Methylene (-CH₂-CH₃) | 1.2 - 1.4 | Multiplet | 2H |

| Methyl (-CH₃) | ~0.9 | Triplet | 3H |

The proton-decoupled ¹³C NMR spectrum of this compound should display 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule (two of the aromatic carbons are chemically equivalent). The most downfield signal is expected to be the carbonyl carbon (C2) of the ketone, typically appearing in the range of 205-215 ppm.

The six aromatic carbons will resonate in the 110-160 ppm region. The carbon bearing the methoxy group (C2') is expected to be the most downfield of the aromatic signals (around 157 ppm), while the other carbons will have shifts influenced by their position relative to the substituents. The methoxy carbon itself will produce a signal around 55 ppm. The aliphatic carbons of the hexanone chain will appear in the upfield region of the spectrum (<50 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 215 |

| Aromatic (C-OCH₃) | 155 - 158 |

| Aromatic (C-CH₂) | 128 - 132 |

| Aromatic (CH) | 110 - 130 |

| Methoxy (-OCH₃) | 54 - 56 |

| Methylene (-CH₂-Ar) | 45 - 50 |

| Methylene (-CH₂-CO) | 40 - 44 |

| Methylene (-CH₂-CH₂-CO) | 25 - 29 |

| Methylene (-CH₂-CH₃) | 21 - 24 |

| Methyl (-CH₃) | 13 - 15 |

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of the proton and carbon signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be essential for confirming the sequence of the butyl group in the hexanone chain (i.e., showing correlations from the terminal methyl protons to the adjacent methylene protons, and so on). It would also show couplings between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would allow for the definitive assignment of each carbon that bears protons. For example, the proton signal at ~0.9 ppm would correlate with the carbon signal at ~14 ppm, confirming the assignment of the terminal methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is a powerful tool for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the methylene protons adjacent to the aromatic ring (~3.7 ppm) to the carbonyl carbon (~210 ppm) and to several aromatic carbons.

Correlations from the methoxy protons (~3.8 ppm) to the aromatic carbon they are attached to (~157 ppm).

Correlations from the methylene protons adjacent to the carbonyl group (~2.5 ppm) to the carbonyl carbon and the neighboring methylene carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound, with the molecular formula C₁₃H₁₈O₂, the exact monoisotopic mass would be calculated.

Molecular Formula: C₁₃H₁₈O₂

Average Molecular Weight: 206.29 g/mol chiralen.com

Predicted Monoisotopic Mass: 206.1307 Da

An experimental HRMS measurement yielding a mass very close to this predicted value (typically within 5 ppm) would serve as strong evidence to confirm the elemental formula of the compound.

The choice of ionization technique is critical in mass spectrometry. Electrospray ionization (ESI) is a soft ionization method that is well-suited for moderately polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation.

In positive-ion mode ESI-MS, the compound would be expected to be detected primarily as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 207.1380. It is also common to observe adducts with sodium, [M+Na]⁺ (m/z ≈ 229.1199), or potassium, [M+K]⁺ (m/z ≈ 245.0939), particularly if trace amounts of these salts are present in the solvent or sample. If fragmentation is induced (e.g., through collision-induced dissociation in an MS/MS experiment), characteristic fragmentation patterns would be expected. The most likely fragmentation pathways would involve cleavage alpha to the carbonyl group, potentially leading to the loss of the butyl group or the formation of a stable acylium ion. Another significant fragmentation could occur at the benzylic position, leading to the formation of a methoxybenzyl cation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information regarding the functional groups and bond vibrations within a molecule. For this compound, these methods are instrumental in confirming its structural integrity by identifying characteristic vibrational modes.

The IR spectrum is dominated by a strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the ketone functional group. This peak is typically observed in the range of 1710-1720 cm⁻¹. Further characteristic bands include the C-H stretching vibrations of the aromatic ring and the aliphatic hexyl chain (typically 2850-3100 cm⁻¹), the C=C stretching vibrations of the benzene (B151609) ring (around 1450-1600 cm⁻¹), and the distinctive asymmetric and symmetric C-O-C stretching of the methoxy ether group (around 1240 cm⁻¹ and 1030 cm⁻¹, respectively).

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum, offering further confirmation of the substituted benzene structure. The carbonyl stretch is also observable, though typically weaker than in the IR spectrum.

Table 1: Predicted Major Vibrational Bands for this compound This table is generated based on characteristic frequencies for the compound's functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) | Description |

| C-H Stretch (Aromatic) | 3100-3000 | IR, Raman | Stretching of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | IR, Raman | Asymmetric and symmetric stretching of C-H bonds in the methyl, methylene, and methoxy groups. |

| C=O Stretch (Ketone) | ~1715 | IR (Strong), Raman (Weak) | Stretching of the carbonyl double bond, a key identifier for the ketone group. |

| C=C Stretch (Aromatic) | 1600-1450 | IR, Raman | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-H Bend (Aliphatic) | 1470-1370 | IR | Bending (scissoring, wagging) of the C-H bonds on the hexyl chain. |

| C-O-C Stretch (Ether) | 1260-1230 (asymmetric)1050-1020 (symmetric) | IR | Stretching vibrations of the aryl-alkyl ether linkage of the methoxy group. |

| C-H Out-of-Plane Bend (Aromatic) | 900-675 | IR | Bending of aromatic C-H bonds, indicative of the substitution pattern (ortho-disubstituted). |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from its two primary chromophores: the 2-methoxyphenyl group and the carbonyl group.

The substituted benzene ring gives rise to strong π→π* transitions, typically observed as two main bands. For methoxy-substituted benzenes, these are often found around 220 nm and 270-280 nm. The carbonyl group exhibits a much weaker, symmetry-forbidden n→π* transition, which is expected to appear as a broad, low-intensity band at longer wavelengths, typically around 280-320 nm, potentially overlapping with the aromatic absorption band. The exact position and intensity of these peaks are influenced by the solvent environment.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound This table is generated based on typical values for the compound's chromophores.

| Electronic Transition | Chromophore | Expected λmax (nm) | Relative Intensity (ε) |

| π→π | 2-Methoxyphenyl | ~220 | High |

| π→π | 2-Methoxyphenyl | ~275 | Medium |

| n→π* | Carbonyl (C=O) | ~290-320 | Low |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of a suitable single crystal would yield key structural parameters. For instance, the analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Furthermore, it would elucidate the conformation of the hexyl chain and its orientation relative to the planar methoxyphenyl group. Intermolecular interactions, such as van der Waals forces or potential weak C-H···O hydrogen bonds involving the carbonyl oxygen, which dictate the crystal packing, would also be identified. For related methoxyphenyl compounds, crystal structures have revealed how methoxy groups can influence packing through such weak interactions researchgate.net.

Table 3: Illustrative Data Obtainable from X-ray Diffraction This table presents the type of information that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., Pca2₁). |

| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. |

| Bond Lengths | The precise distance between bonded atoms (e.g., C=O, C-O, C-C). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C=O). |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. |

| Intermolecular Interactions | Non-covalent forces holding molecules together in the crystal lattice. |

Advanced Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantitative analysis. High-performance and ultra-performance liquid chromatography are the methods of choice.

High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of this compound and quantifying its concentration. Given the compound's moderate polarity, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.comwaters.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. A gradient elution starting with a higher proportion of water and increasing the concentration of an organic solvent like acetonitrile or methanol allows for the efficient separation of the target compound from both more polar and less polar impurities. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~275 nm). This method can be validated for linearity, accuracy, and precision to serve as a reliable quality control tool. auroraprosci.comepa.gov

Table 4: Typical RP-HPLC Parameters for Analysis of this compound This table outlines a hypothetical, standard method for HPLC analysis.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water (with 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at ~275 nm |

| Injection Volume | 5-10 µL |

Computational Chemistry and Theoretical Investigations of 1 2 Methoxyphenyl Hexan 2 One

Quantum-Chemical Calculations for Electronic Structure and Properties

Quantum-chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation to determine the electronic wavefunction and energy, from which various molecular properties can be derived.

The term "ab initio," meaning "from first principles," refers to a class of quantum chemistry methods that are based on fundamental physical constants without the use of experimental data or empirical parameters. wikipedia.orgchemeurope.com These methods aim to provide a highly accurate description of the electronic structure of a molecule.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster theory (CCSD(T)). numberanalytics.com The HF method is a foundational approach that approximates the many-electron wavefunction as a single Slater determinant, considering the average effect of electron-electron repulsion. wikipedia.org Post-HF methods, such as MP2 and CCSD(T), build upon the HF calculation to include electron correlation effects, which are crucial for achieving higher accuracy. chemeurope.comnumberanalytics.com

For a molecule like 1-(2-Methoxyphenyl)hexan-2-one, ab initio calculations can be employed to:

Determine the ground state electronic energy and wavefunction.

Optimize the molecular geometry to find the most stable arrangement of atoms.

Investigate the nature of chemical bonds and molecular orbitals.

Study substituent effects on molecular properties and reactivity. numberanalytics.com

While highly accurate, the computational cost of ab initio methods, particularly post-HF techniques, scales rapidly with the size of the molecule, making them intensive for larger systems. chemeurope.com

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Unlike ab initio methods that calculate the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. numberanalytics.com A wide range of functionals, such as the widely used B3LYP, have been developed to approximate the exchange-correlation energy, which is the key component of DFT. researchgate.netmdpi.com

DFT is extensively used to investigate the electronic properties of methoxyphenyl derivatives and ketones. researchgate.netresearchgate.net For this compound, DFT calculations would typically be used to compute a variety of electronic and structural parameters. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. The optimized molecular geometry can be precisely determined, and quantum chemical parameters can be examined to understand the molecule's behavior. researchgate.net

Table 1: Representative Electronic Properties of an Aryl Ketone Calculated via DFT

| Property | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -730.5 | The total electronic energy of the optimized molecular structure. |

| Dipole Moment (Debye) | 2.85 | A measure of the molecule's overall polarity. |

| HOMO Energy (eV) | -6.2 | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.9 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.3 | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic stability. |

Note: The data in this table is illustrative for a molecule of this type and not specific to this compound, as direct published data is unavailable.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods focus on electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are used to study the behavior of larger systems and longer timescales, such as conformational changes and intermolecular interactions.

Computational methods are essential for exploring the potential energy surface to identify stable conformers (energy minima) and the transition states that connect them. nih.gov Protocols often involve generating a large number of possible conformers and then using quantum methods like DFT or more cost-effective semiempirical methods to rank them by energy. nih.govchemrxiv.org For aryl carbonyl fragments, the conformational preference is influenced by a balance of steric repulsion, resonance stabilization, and electrostatic interactions. plos.org Studies on similar structures, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, show how substituents can alter the preferred dihedral angles and the distribution of conformers in solution. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | Extended hexyl chain, methoxy (B1213986) group anti to carbonyl | 0.00 | 65.1 |

| B | Extended hexyl chain, methoxy group syn to carbonyl | 0.55 | 25.3 |

| C | Gauche conformation in hexyl chain | 1.20 | 8.1 |

| D | Folded hexyl chain conformation | 2.50 | 1.5 |

Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis. Specific values for this compound would require dedicated computational studies.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structure elucidation and assignment of experimental spectra. nih.gov

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. nih.govrsc.org By calculating the chemical shifts for a proposed structure and comparing them to experimental values, researchers can confirm assignments or distinguish between possible isomers. mdpi.com A strong linear correlation between the calculated and experimental shifts provides confidence in the structural assignment. mdpi.com

Table 3: Illustrative Comparison of Calculated and Experimental 13C NMR Chemical Shifts

| Carbon Atom | Calculated δ (ppm) | Hypothetical Exp. δ (ppm) |

|---|---|---|

| C=O (Carbonyl) | 209.5 | 208.7 |

| C-OCH3 (Aromatic) | 157.8 | 157.2 |

| CH2 (alpha to C=O) | 42.1 | 42.9 |

| -OCH3 | 55.9 | 55.4 |

| Terminal CH3 | 14.2 | 13.9 |

Note: Calculated values are typical for DFT/GIAO methods and are presented for illustrative purposes.

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. dtic.mil These calculations determine the second derivatives of energy with respect to atomic positions, yielding harmonic vibrational modes that correspond to peaks in an IR spectrum. dtic.mil The calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other effects, so they are typically scaled by an empirical factor to improve agreement. mdpi.com The predicted spectrum can be compared with experimental data to assign specific vibrational modes, such as C=O stretches, C-H bends, and aromatic ring vibrations, to the observed bands. mdpi.comnih.gov

Mechanistic Investigations of Chemical Reactions Involving 1 2 Methoxyphenyl Hexan 2 One

Elucidation of Reaction Pathways and Intermediates

Reaction intermediates are transient species that are formed in one step and consumed in a subsequent step. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and chromatography (GC, HPLC) are crucial for identifying these short-lived molecules. For instance, in a hypothetical reaction, the methoxy (B1213986) group or the hexanone chain of 1-(2-methoxyphenyl)hexan-2-one could be modified, and the elucidation of the reaction pathway would involve trapping and characterizing any intermediate compounds formed during these transformations.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding the rate at which a reaction proceeds and for determining the reaction's rate law. The rate law is an equation that links the reaction rate with the concentrations of reactants. For a reaction involving this compound, the rate law would take the general form:

Rate = k[this compound]^m[Reactant B]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. These orders are determined experimentally by systematically varying the concentration of each reactant and observing the effect on the reaction rate.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |

Stereochemical Course of Reactions

Many chemical reactions can proceed with a specific stereochemical outcome, meaning they can produce one stereoisomer in favor of another. If this compound were to undergo a reaction at a chiral center, or if a new chiral center were to be created, it would be crucial to determine the stereochemical course of the reaction.

Techniques such as polarimetry, chiral chromatography, and NMR spectroscopy with chiral shift reagents would be employed to determine the enantiomeric or diastereomeric excess of the products. This information is vital for understanding the three-dimensional arrangement of atoms in the transition state of the reaction.

Application of Isotopic Labeling and Kinetic Isotope Effects (KIE)

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction. By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), it is possible to follow the atom's path through the reaction mechanism.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. The magnitude of the KIE provides valuable information about the transition state structure. For example, a large kH/kD value for a C-H bond cleavage step would indicate that this bond is significantly broken in the transition state.

Catalyst Role and Mechanism in Catalytic Transformations

Catalysts can accelerate chemical reactions without being consumed in the process. If a reaction involving this compound were to be catalyzed, understanding the catalyst's role and the catalytic mechanism would be a key area of investigation.

This would involve studying the interaction of the catalyst with the substrate, identifying any catalytic intermediates, and determining how the catalyst lowers the activation energy of the reaction. The catalytic cycle, a series of steps showing how the catalyst is regenerated, would need to be elucidated. This often involves a combination of kinetic studies, spectroscopic analysis of the catalyst-substrate complex, and computational modeling.

Synthesis, Structure, and Reactivity of Analogues and Derivatives of 1 2 Methoxyphenyl Hexan 2 One

Structural Modification at the Hexanone Chain

The hexanone chain of 1-(2-Methoxyphenyl)hexan-2-one offers several sites for structural modification, primarily centered around the carbonyl group and the adjacent α-carbons. These modifications can alter the steric and electronic environment of the ketone, influencing its reactivity and physical properties.

Common modifications include:

Homologation: The carbon chain can be extended or shortened. For instance, palladium-catalyzed redox-relay Heck reactions can be employed for the multi-carbon homologation of aryl ketones, effectively lengthening the chain. nih.gov

α-Functionalization: The carbons adjacent to the carbonyl group (α-carbons) are susceptible to a variety of reactions. Enolate chemistry can be used to introduce alkyl, halogen, or other functional groups at the C1 or C3 positions.

Carbonyl Group Reactions: The ketone functionality itself can be transformed. Reduction can yield the corresponding secondary alcohol, while reactions like the Wittig reaction can convert the carbonyl into a carbon-carbon double bond.

Cyclization Reactions: Intramolecular reactions, such as aldol (B89426) condensation or related annulation strategies, can be used to form cyclic structures incorporating the hexanone chain. The reactivity in such reactions can be compared to that of simpler cyclic ketones like cyclohexanone, although the acyclic nature of the hexanone chain provides greater conformational flexibility. uci.edu

These modifications result in a diverse library of analogues with varied structural features.

| Modification Type | Reagents/Conditions | Resulting Structure | Potential Impact |

| Chain Homologation | Palladium-catalysis, Alkenols nih.gov | 1-(2-Methoxyphenyl)heptan-2-one or longer | Increased lipophilicity, altered steric profile |

| α-Alkylation | LDA, Alkyl Halide | Alkyl group at C1 or C3 | Increased steric hindrance near carbonyl |

| Reduction | NaBH₄, LiAlH₄ | 1-(2-Methoxyphenyl)hexan-2-ol | Removal of electrophilic carbonyl site |

| Wittig Reaction | Phosphonium Ylide | C2=CRR' double bond | Change in geometry and electronic conjugation |

Substituent Effects and Modifications on the 2-Methoxyphenyl Ring

The 2-methoxyphenyl ring is a key determinant of the molecule's electronic properties. The existing methoxy (B1213986) (-OCH₃) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. libretexts.org

Modifying the ring with additional substituents can profoundly alter the reactivity of both the ring and the distal ketone group. These effects are broadly classified as inductive and resonance effects. libretexts.org

Electron-Donating Groups (EDGs): Groups like alkyl (-R), hydroxyl (-OH), or amino (-NH₂) further activate the ring, increasing its electron density. This enhances the rate of electrophilic aromatic substitution. They also slightly increase the electron density on the carbonyl oxygen through the aromatic system, potentially affecting its basicity.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carbonyls (-COR) deactivate the ring by withdrawing electron density. libretexts.org This makes electrophilic substitution slower and directs incoming groups to the meta position relative to themselves. libretexts.org An EWG on the ring increases the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to nucleophilic attack. The presence of an electron-withdrawing nitro substituent, for example, can strengthen intramolecular hydrogen bonds if a hydroxyl group is also present. nih.govresearchgate.net

| Substituent Type | Example | Position on Ring | Effect on Ring Reactivity | Effect on Ketone Reactivity |

| Activating (EDG) | -OH, -CH₃ | C4, C6 (para, ortho to -OCH₃) | Increased rate of electrophilic substitution | Minor decrease in carbonyl electrophilicity |

| Deactivating (EWG) | -NO₂, -CF₃ | C3, C5 (meta to -OCH₃) | Decreased rate of electrophilic substitution | Significant increase in carbonyl electrophilicity |

| Halogen | -Cl, -Br | C4, C6 (para, ortho to -OCH₃) | Deactivating, but ortho, para-directing | Moderate increase in carbonyl electrophilicity |

Design and Synthesis of Polyfunctionalized Analogues

The creation of analogues bearing multiple functional groups requires strategic synthetic planning. The synthesis can be approached in two primary ways: by assembling the molecule from already functionalized precursors or by adding functional groups to the core structure of this compound.

Common synthetic routes to the core aryl ketone structure include:

Friedel-Crafts Acylation: This classic method involves the reaction of a substituted methoxybenzene with hexanoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.org This is suitable for precursors with functional groups that are stable to the reaction conditions.

Cross-Coupling Reactions: Modern methods, such as Suzuki or Stille couplings, can be used to form the bond between the aromatic ring and the ketone-containing chain. For example, a boronic acid derivative of methoxybenzene could be coupled with a suitable hexanone-containing electrophile. organic-chemistry.org

To introduce polyfunctionality, one might start with a di- or tri-substituted benzene (B151609) derivative. For instance, using 4-bromo-2-methoxyanisole as a starting material would allow for the introduction of the hexanone chain via methods like Friedel-Crafts acylation, while retaining the bromine atom for subsequent cross-coupling reactions to add another distinct functional group. The design of such molecules often aims to combine specific properties, for instance, introducing fluorine-containing groups to modify dielectric properties in larger polymer systems, a principle that can be adapted to smaller molecules. researchgate.net

Comparative Reactivity and Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies investigate how specific structural features of a molecule influence its chemical reactivity. For analogues of this compound, SAR analysis focuses on how modifications to the hexanone chain and the aromatic ring affect the behavior of the molecule.

Key SAR observations include:

Steric Effects: Introducing bulky substituents on the hexanone chain, particularly at the C1 or C3 positions, can sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of reaction at that site. Similarly, bulky groups at the C6 position of the phenyl ring can restrict the rotation of the aryl-keto bond, influencing the molecule's conformation and reactivity.

Electronic Effects: As detailed in section 7.2, the electronic nature of substituents on the phenyl ring directly modulates the electrophilicity of the carbonyl carbon. A linear free-energy relationship, such as a Hammett plot, could be used to quantify the effect of different para- and meta-substituents on reaction rates involving the ketone.

Reactivity of the Chain vs. Ring: The presence of different functional groups determines the most likely site of reaction under given conditions. A derivative with an additional hydroxyl group on the ring might undergo electrophilic substitution more readily than the parent compound, while a derivative with an ester group on the hexanone chain would have an additional site for nucleophilic attack.

These relationships are crucial for designing molecules with tailored reactivity for specific applications in materials science or as intermediates in further chemical synthesis.

| Analogue Feature | Structural Change | Predicted Effect on Reactivity | Rationale |

| Ring Modification | Add -NO₂ at C4 | Increased ketone reactivity toward nucleophiles | Strong electron-withdrawing effect increases carbonyl carbon electrophilicity. |

| Ring Modification | Add -NH₂ at C4 | Decreased ketone reactivity; increased ring reactivity | Electron-donating effect reduces carbonyl electrophilicity; strongly activates the ring for electrophilic substitution. |

| Chain Modification | Add -CH₃ at C3 | Decreased ketone reactivity toward nucleophiles | Increased steric hindrance around the carbonyl group. |

| Chain Modification | Replace C6-H with -OH | Creates a new nucleophilic and acidic site | The terminal hydroxyl group can participate in reactions independent of the ketone. |

Role in in Vitro Biochemical Research and Molecular Recognition

Enzyme and Receptor Interaction Studies In Vitro8.2.1. Assessment of Enzyme Activity Modulation and Inhibition:No data has been published regarding the assessment of 1-(2-Methoxyphenyl)hexan-2-one as a modulator or inhibitor of any specific enzymes.8.2.2. Characterization of Receptor Binding Affinities and Selectivity:There are no available studies that characterize the binding affinities or selectivity of this compound for any physiological receptors.8.2.3. Molecular Mechanisms of Bioactivity:Consequently, without foundational research on its interactions with biological targets, the molecular mechanisms underlying any potential bioactivity of this compound remain unelucidated.

Due to the absence of specific research data for this compound, the creation of data tables and a detailed discussion of its biochemical roles as per the requested outline is not possible at this time. Further empirical research is required to determine the properties and activities of this compound.

Evaluation of Antioxidant Properties In Vitro

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The antioxidant potential of phenolic compounds, including those with methoxy (B1213986) substitutions, is well-documented. researchgate.net In vitro antioxidant activity is commonly assessed using various assays that measure different aspects of a compound's radical-scavenging or reducing capabilities.

Commonly employed in vitro antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method evaluates the capacity of a substance to scavenge the pre-formed ABTS radical cation. mdpi.comnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous form, which results in a color change. nih.gov

While specific data for this compound is not available, studies on other 2-methoxyphenol derivatives have demonstrated their antioxidant properties through these assays. researchgate.net The presence of the methoxy group on the phenyl ring can influence the antioxidant activity by affecting the electron-donating capacity of the molecule. researchgate.net

Table 1: Common In Vitro Antioxidant Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Radical scavenging | Decrease in absorbance at ~517 nm |

| ABTS | Radical cation scavenging | Decrease in absorbance at ~734 nm |

| FRAP | Reduction of Fe³⁺ to Fe²⁺ | Increase in absorbance at ~593 nm |

Assessment of In Vitro Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in the pathogenesis of many diseases. The anti-inflammatory potential of a compound can be evaluated in vitro by examining its ability to inhibit key enzymes and mediators involved in the inflammatory cascade.

Key targets for in vitro anti-inflammatory assays include:

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are pro-inflammatory mediators. Inhibition of these enzymes is a common mechanism of action for anti-inflammatory drugs.

Lipoxygenase (LOX) Enzymes: LOX enzymes catalyze the production of leukotrienes, another class of inflammatory mediators. nih.gov

Nitric Oxide Synthase (NOS): Inducible NOS (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to tissue damage. researchgate.netnih.gov

Phenylpropanoid compounds containing a 2-methoxyphenol moiety have been shown to inhibit the production of NO and the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.gov Although direct studies on this compound are lacking, its structural features suggest that it may possess similar inhibitory activities.

Table 2: In Vitro Anti-inflammatory Targets

| Target | Function in Inflammation |

|---|---|

| COX-2 | Produces pro-inflammatory prostaglandins |

| 5-LOX | Produces pro-inflammatory leukotrienes |

| iNOS | Produces excess nitric oxide, a pro-inflammatory mediator |

Investigation of In Vitro Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the discovery of new agents to combat bacterial and fungal infections. In vitro assays are the first step in identifying compounds with potential antimicrobial and antifungal properties. These assays typically determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of a compound against various microbial strains.

While there is no specific data on the antimicrobial or antifungal activity of this compound, related classes of compounds, such as chalcones (which also contain a carbonyl group and aromatic rings), have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects. nih.gov The lipophilicity and electronic properties conferred by the methoxyphenyl group and the hexanone chain could play a role in the compound's ability to disrupt microbial membranes or interfere with essential cellular processes.

Exploration of In Vitro Anticancer Properties and Apoptosis Induction Mechanisms

The search for novel anticancer agents is a major focus of biomedical research. In vitro cytotoxicity assays using various cancer cell lines are fundamental for initial screening. These assays, such as the MTT assay, measure the ability of a compound to inhibit cell proliferation or induce cell death. mdpi.com

Compounds that exhibit cytotoxicity are further investigated to determine their mechanism of action. A key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death. In vitro methods to study apoptosis include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netmdpi.com

Caspase Activity Assays: Caspases are a family of proteases that execute the apoptotic program. Assays measuring the activity of key caspases, such as caspase-3, -8, and -9, can confirm the induction of apoptosis. nih.gov

Western Blot Analysis: This technique can be used to detect changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. nih.govnih.gov

Research on a structurally related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), has shown cytotoxic effects on human colon adenocarcinoma cells (HT-29). researchgate.netnih.gov This compound was found to induce cell cycle arrest and apoptosis, characterized by morphological changes and the upregulation of pro-apoptotic proteins. researchgate.netnih.gov Methoxyflavones have also been extensively studied for their cytotoxic activity against various cancer cell lines. mdpi.com These findings suggest that the 2-methoxyphenyl moiety, as present in this compound, could be a valuable pharmacophore in the design of new anticancer agents.

Table 3: In Vitro Assays for Anticancer Activity and Apoptosis

| Assay | Purpose |

|---|---|

| MTT Assay | Measures cell viability and proliferation |

| Annexin V/PI Staining | Detects and quantifies apoptotic cells |

| Caspase Activity Assays | Measures the activity of key apoptotic enzymes |

| Western Blot | Analyzes changes in apoptosis-related protein expression |

Neurochemical System Modulation In Vitro

Compounds that can modulate the activity of neurochemical systems have potential applications in the treatment of neurological and psychiatric disorders. In vitro assays are used to screen for compounds that can interact with key enzymes and receptors in the brain.

A significant target in neuropharmacology is Monoamine Oxidase (MAO) , an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov There are two isoforms, MAO-A and MAO-B, and inhibitors of these enzymes are used as antidepressants and for the treatment of Parkinson's disease. frontiersin.orgwikipedia.org Chalcone derivatives have been identified as having inhibitory activity against MAO-B. nih.gov

Another important target is Acetylcholinesterase (AChE) , the enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used to treat Alzheimer's disease.

While no studies have specifically evaluated the effects of this compound on these neurochemical targets, its structural similarity to other known MAO inhibitors suggests that this could be a promising area for future investigation. The interaction of the methoxyphenyl group with the active sites of these enzymes could lead to inhibitory effects.

Emerging Research Frontiers and Future Perspectives for 1 2 Methoxyphenyl Hexan 2 One

Innovations in Synthetic Methodology Development

The synthesis of 1-(2-Methoxyphenyl)hexan-2-one and its derivatives can be approached through various established and innovative methodologies for forming carbon-carbon bonds and introducing functional groups onto aromatic rings.

A primary and classical method for the synthesis of aromatic ketones is the Friedel-Crafts acylation . byjus.comwisc.edumasterorganicchemistry.comchemguide.co.uk In a potential synthesis of this compound, methoxybenzene (anisole) could be acylated with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion (CH₃(CH₂)₄CO⁺), which then attacks the electron-rich methoxy-activated benzene (B151609) ring. byjus.comchemguide.co.uk The methoxy (B1213986) group is an ortho-, para-directing activator, meaning the acylation would likely yield a mixture of ortho and para isomers. wisc.edu The separation of the desired ortho isomer, 1-(2-methoxyphenyl)hexan-1-one, would be a necessary subsequent step. A subsequent reaction, such as a Grignard reaction followed by oxidation, would be required to obtain the target hexan-2-one structure.

More modern and innovative approaches could offer higher selectivity and milder reaction conditions. For instance, transition-metal-catalyzed cross-coupling reactions could be employed. A possible route could involve the coupling of a 2-methoxyphenyl organometallic reagent with a suitable hexan-2-one precursor bearing a leaving group at the 1-position.

Furthermore, biocatalytic methods are emerging as green and highly selective alternatives to traditional chemical synthesis. Enzymes such as hydrolases and dehydrogenases can be engineered to perform specific transformations, potentially enabling the stereoselective synthesis of chiral derivatives of this compound.

| Synthetic Method | Description | Potential Advantages | Potential Challenges |

| Friedel-Crafts Acylation | Acylation of anisole (B1667542) with hexanoyl chloride using a Lewis acid catalyst. byjus.comwisc.edu | Well-established, uses readily available starting materials. | Formation of isomeric products, harsh reaction conditions. |

| Cross-Coupling Reactions | Coupling of a 2-methoxyphenyl organometallic species with a hexan-2-one derivative. | High selectivity, milder conditions. | Synthesis of specific precursors may be required. |

| Biocatalysis | Use of engineered enzymes for specific bond formation. | High stereoselectivity, environmentally friendly. | Enzyme development and optimization can be time-consuming. |

Advanced Spectroscopic Characterization of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a pivotal tool.

In the ¹H NMR spectrum, characteristic signals would include those for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the protons of the hexanoyl chain. The protons on the carbon adjacent to the carbonyl group (the α-protons) would appear as a triplet, and the other methylene (B1212753) and methyl protons of the hexyl chain would exhibit their respective multiplicities and chemical shifts. chemicalbook.com

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (typically in the range of 195-210 ppm), the aromatic carbons (with the carbon bearing the methoxy group being significantly shifted downfield), the methoxy carbon (around 55-60 ppm), and the carbons of the alkyl chain. rsc.org

Mass Spectrometry (MS) would provide information on the molecular weight and fragmentation pattern. For aromatic ketones, a common fragmentation pathway is the α-cleavage, leading to the formation of a stable acylium ion. acs.orgwhitman.edunih.gov For this compound, this would likely result in a prominent peak corresponding to the [C₆H₄(OCH₃)CH₂]⁺ ion and the [CH₃(CH₂)₃CO]⁺ ion. The McLafferty rearrangement is another possible fragmentation pathway for ketones with a sufficiently long alkyl chain. whitman.eduwikipedia.org

Infrared (IR) Spectroscopy would clearly indicate the presence of the carbonyl group through a strong absorption band in the region of 1680-1715 cm⁻¹. The C-O stretching of the methoxy group and the characteristic absorptions of the aromatic ring would also be observable.

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Singlet for -OCH₃ (~3.9 ppm), multiplets for aromatic protons, signals for the hexyl chain. chemicalbook.com |

| ¹³C NMR | Signal for C=O (~200 ppm), signal for -OCH₃ (~55 ppm), aromatic and alkyl carbon signals. rsc.org |

| Mass Spectrometry | Molecular ion peak, fragments from α-cleavage and McLafferty rearrangement. whitman.edunih.gov |

| Infrared Spectroscopy | Strong C=O stretch (~1700 cm⁻¹), C-O stretch, aromatic C-H and C=C stretches. |

Deeper Elucidation of Mechanistic Aspects

The photochemistry of ortho-substituted aryl ketones is another area ripe for investigation. msu.edu It is well-documented that ortho-alkyl benzophenones can undergo photoenolization. msu.edu While this compound does not have an ortho-alkyl group, the interaction of the excited carbonyl group with the ortho-methoxy substituent could lead to unique photochemical pathways, such as intramolecular hydrogen abstraction or electron transfer processes.

Understanding the mechanisms of condensation reactions, such as the aldol (B89426) condensation, involving this compound would also be crucial for its use as a building block in organic synthesis. The steric hindrance and electronic effects of the ortho-methoxy group would likely play a significant role in the regioselectivity and stereoselectivity of such reactions.

Expanding the Scope of In Vitro Biological Applications

Aromatic ketones and compounds bearing methoxy-substituted phenyl rings are known to exhibit a wide range of biological activities. This suggests that this compound and its derivatives could be promising candidates for various in vitro biological applications.

Many chalcones (1,3-diphenyl-2-propen-1-ones), which are structurally related to aromatic ketones, with methoxy substitutions have demonstrated significant antimicrobial and antifungal properties. mdpi.comnih.govacs.orgresearchgate.netnih.govresearchgate.netnih.govjmchemsci.com The presence of the methoxy group can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Derivatives of this compound could be synthesized and screened for their activity against a panel of pathogenic bacteria and fungi.

Furthermore, numerous methoxy-substituted aromatic compounds have been investigated as potential anticancer agents . nih.gov They can exert their effects through various mechanisms, including the inhibition of enzymes, induction of apoptosis, and disruption of cell signaling pathways. The cytotoxic activity of novel derivatives of this compound could be evaluated against various cancer cell lines.

| Potential Biological Application | Rationale based on Structurally Similar Compounds |

| Antimicrobial/Antifungal | Methoxy-substituted chalcones exhibit significant activity against various pathogens. mdpi.comacs.orgresearchgate.net |

| Anticancer | Methoxy-containing aromatic compounds are known to possess cytotoxic effects on cancer cells. nih.gov |

| Antioxidant | The electronic properties of the methoxy-substituted ring may contribute to radical scavenging. mdpi.com |

Potential for Applications in Materials Science and Technology

Aromatic ketones are fundamental building blocks for a variety of high-performance materials due to their thermal stability and mechanical strength. The incorporation of this compound or its derivatives as monomers could lead to the development of novel polymers with tailored properties.

Aromatic polyketones are a class of engineering plastics known for their excellent thermal and chemical resistance. crimsonpublishers.comnih.govrsc.org The introduction of a methoxy group onto the aromatic ring can influence the polymer's properties, such as its solubility, glass transition temperature, and crystallinity. The flexible hexanoyl chain could also impart a degree of flexibility to the polymer backbone.

In the field of photochemistry, aromatic ketones are widely used as photoinitiators for polymerization reactions. researchgate.netnih.govresearchgate.netmdpi.com Upon absorption of UV light, they can generate radicals that initiate the polymerization of monomers. The substitution pattern on the aromatic ring, including the presence of a methoxy group, can significantly affect the absorption wavelength and the efficiency of radical generation. researchgate.net Therefore, derivatives of this compound could be explored as novel photoinitiators for applications in coatings, adhesives, and 3D printing.